Journal Name:International Journal of Applied Ceramic Technology
Journal ISSN:1546-542X
IF:2.328
Journal Website:http://onlinelibrary.wiley.com/journal/10.1111/(ISSN)1744-7402
Year of Origin:0
Publisher:Wiley-Blackwell
Number of Articles Per Year:162
Publishing Cycle:Bimonthly
OA or Not:Not
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-07-11 , DOI: 10.1002/cssc.202300703
Within the field of lignin biorefining, significant research effort has been dedicated to the advancement of catalytic methods for lignocellulose depolymerization. However, another key challenge in lignin valorization is the conversion of the obtained monomers into higher value-added products. To address this challenge, new catalytic methods that can fully embrace the inherent complexity of their target substrates are needed. Here, we describe copper-catalyzed reactions for benzylic functionalization of lignin-derived phenolics via intermediate formation of hexafluoroisopropoxy masked para-quinone methides (p-QMs). By controlling the rates of copper catalyst turnover and p-QM release, we have developed copper-catalyzed allylation and alkynylation reactions of lignin-derived monomers to install various unsaturated fragments amenable to further synthetic applications.
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-06-14 , DOI: 10.1002/cssc.202300507
The Mott-Schottky heterostructures for Li-S batteries not only provide more catalytic/adsorption active sites, but also facilitate electrons transport by a built-in electric field, which are both beneficial for polysulfides conversion and long-term cycle stability. Here, MXene@WS2 heterostructure was constructed by in-situ hydrothermal growth for separatormodification. In-depth ultraviolet photoelectron spectroscopy and ultraviolet visible diffuse reflectance spectroscopy analysis reveals that there is an energy band difference between MXene and WS2, confirming the heterostructure nature of MXene@WS2. DFT calculations indicate that the Mott-Schottky MXene@WS2 heterostructure can effectively promote electron transfer, improve the multi-step cathodic reaction kinetics, and further enhance polysulfides conversion. The built-in electric field of the heterostructure plays an important role in reducing the energy barrier of polysulfides conversion. Thermodynamic studies reveal the best stability of MXene@WS2 during polysulfides adsorption. As a result, the Li-S battery with MXene@WS2 modified separator exhibits high specific capacity (1613.7 mAh g-1 at 0.1 C) and excellent cycling stability (2000 cycles with 0.0286% decay per cycle at 2 C). Even at a high sulfur loading of 6.3 mg cm-2, the specific capacity could be retained by 60.0% after 240 cycles at 0.3 C.
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-07-03 , DOI: 10.1002/cssc.202300465
The electrochemical activation of dinitrogen at ambient temperature and pressure for the synthesis of ammonia has drawn increasing attention. The Faradaic Efficiency (FE) as well as ammonia yield in the electrochemical synthesis is far from reaching the requirement of industrial scale production. In aqueous electrolytes, the electron stealing hydrogen evolution reaction (HER) and poor solubility of nitrogen are the two major bottlenecks. As the electrochemical reduction of nitrogen involves proton-coupled electron transfer reaction, the rationally engineered electrolytes are required to boost FE and ammonia yield. In this review, we comprehensively summarize various electrolyte engineering strategies to boost the FE in aqueous and non-aqueous medium and suggest possible approach to further improve the performance. In aqueous medium, the performance can be improved by modulating the electrolyte pH, transport velocity of proton, and water activity. The other strategies involve the use of hybrid and water-in-salt electrolytes, ionic liquids, and non-aqueous electrolytes. The existing aqueous electrolytes are not ideal for industrial scale production. Suppression of HER and enhanced nitrogen solubility have been observed with hybrid and non-aqueous electrolytes. The engineered electrolytes are very promising though the electrochemical activation has several challenges. The outcome of lithium-mediated NRR with engineered non-aqueous electrolyte is highly encouraging.
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-06-09 , DOI: 10.1002/cssc.202300459
Hydrogen is a promising clean energy source, an alternative to fossil fuels, and can potentially play a crucial role in reducing carbon emissions. The transportation and storage of hydrogen are the biggest hurdles to realizing a hydrogen economy. Ammonia is considered to be one of the most promising hydrogen carriers, because of its high hydrogen content and easy liquefaction in mild conditions. To date, ammonia is mostly produced by the ‘thermocatalytic’ Haber-Bosch process, which requires high temperature and pressure. As a result, it can only produce ammonia in ‘centralized’ manufacturing systems. Mechanochemistry, a newly emerging method for efficient ammonia synthesis, offers potential advantages over the Haber-Bosch process. Mechanochemical ammonia synthesis under near ambient conditions can be connected with ‘localized’ sustainable energy systems. In this perspective, the state-of-the-art mechanochemical ammonia synthesis processes will be introduced. Challenges and opportunities are also discussed in relation to its role in a hydrogen economy.
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-06-08 , DOI: 10.1002/cssc.202300683
Base metal catalyzed transfer hydrogenation reactions using methanol is highly challenging. Employing a single NHC-based pincer (CNC)Mn(I) complex, chemoselective single and double transfer hydrogenation of α, β-unsaturated ketones to saturated ketones or alcohols by utilizing methanol as the hydrogen source is disclosed. The protocol was tolerant towards the selective transfer hydrogenation of C=C or C=O bonds in the presence of several other reducible functional groups and led to the synthesis of several biologically relevant molecules and natural products. Notably, this is the first report of a Mn-catalyzed transfer hydrogenation of carbonyl groups with methanol. Several control experiments, kinetic studies, Hammett studies, and density functional theory (DFT) calculations were carried out to understand the mechanistic details of this catalytic process.
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-06-09 , DOI: 10.1002/cssc.202300257
The ionic liquid 1-ethyl-3-methylimidazolium iodide ([EMIM]I) is introduced into hole transport layer/three-dimensional (3D) perovskite interface to form self-assembled 1D/3D perovskite heterostructure layer that possesses excellent thermal and environmental stability under ambient conditions. This strategy significantly improves open-circuit voltage and stability of PSCs by reducing iodine vacancy defects and modulating band energy alignment.
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-06-14 , DOI: 10.1002/cssc.202300592
Precisely regulating the electronic construction of reactive center is an essential method to increase the property of electrocatalysis, but achieving efficient multifunctional characteristics remains a challenge. Herein, CoS sample dual-doped by Cu and F atoms, as bifunctional electrocatalyst, is designed and synthesized for water electrolysis. According to the experimental results, Cu atom doping can perform primary electronic adjustment and obtain bifunctional properties, and then the electronic structure is adjusted for the second time to achieve an optimal state by introducing F atom. Meanwhile, this dual-doping strategy will result in lattice distortion and expose more active sites. As expected, dual-doped Cu-F-CoS show the brilliant electrocatalytic act, revealing ultralow overpotentials (59 mV for HER, 213 mV for OER) at 10 mA cm-2 in alkaline electrolyte. Besides, it also exhibits distinguished water electrolysis activity with cell voltage is as low as 1.52 V at 10 mA cm-2. Our work can provide an atomic-level perception for adjusting the electronic construction of reactive sites by means of dual-doping engineering, and put forward a contributing path for the electrocatalysts with multifunctional designing.
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-07-24 , DOI: 10.1002/cssc.202300609
We herein report a general and efficient enantioselective C–H arylation of aryl bromides based on the use of BozPhos as the bisphosphine ligand and SP-NHC-PdII as recoverable heterogeneous catalyst. By exploiting the “release and catch” mechanism of action of the catalytic system, we used BozPhos as a broadly applicable chiral ligand, furnishing high enantioselectivities across all types of examined substrates containing methyl, cyclopropyl and aryl C–H bonds. For each reaction, the reaction scope was investigated, giving rise to 30 enantioenriched products, obtained with high yields and enantioselectivities, and minimal palladium leaching. The developed catalytic system provides a more sustainable solution compared to homogeneous systems for the synthesis of high added-value chiral products through recycling of the precious metal.
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-07-18 , DOI: 10.1002/cssc.202300813
Chemical looping ammonia synthesis (CLAS) is a promising alternative route to ammonia production because of its advantages on avoiding competitive adsorption of N2 and hydrogen source (H2O or H2) and intervening the scaling relations in the catalytic process. Our previous studies showed that NH3 can be synthesized at low temperatures via a CLAS mediated by an alkali or alkaline earth metal hydride-imide couple with the aid of transition metal catalysts. Herein, we demonstrate that a group IIB metal Zn, which has rarely been studied in the thermal-catalytic process, can significantly promote the performance of the lithium hydride-lithium imide (LiH-Li2NH) mediated CLAS process (denoted as Zn-LiH-Li2NH). The addition of Zn dramatically changes the reaction pathway of the LiH-Li2NH mediated loop by forming a series of intermediates including Li2NH, lithium zinc intermetallic compounds (LiZnx), and a ternary metal nitride (LiZnN). LiZnN together with Li2NH function as nitrogen carriers in the Zn-LiH-Li2NH mediated CLAS. Because of these properties, the kinetics of N2 fixation is significantly enhanced with a reduction in apparent activation energy from 102 kJ·mol-1 to 50 kJ·mol-1. The ammonia production rate reaches 956 μmol·g-1·h-1 at 350 °C, which is 19 times higher than that of the neat LiH-Li2NH mediated CLAS.
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-07-02 , DOI: 10.1002/cssc.202300676
Rechargeable batteries are essential to the global shift towards renewable energy sources and their storage. At present, improvements in their safety and sustainability are of great importance as part of global sustainable development goals. A major contender in this shift are rechargeable solid-state sodium batteries, as a low-cost, safe, and sustainable alternative to conventional lithium-ion batteries. Recently, solid-state electrolytes with a high ionic conductivity and low flammability have been developed. However, these still face challenges with the highly reactive sodium metal electrode. The study of these electrolyte-electrode interfaces is challenging from a computational and experimental point of view, but recent advances in molecular dynamics neural-network potentials are finally enabling access to these environments compared to more computationally expensive conventional ab-initio techniques. In this study, heteroatom-substituted Na3PS3X1 analogues, where X is sulfur, oxygen, selenium, tellurium, nitrogen, chlorine, and fluorine, are investigated using total-trajectory analysis and neural-network molecular dynamics. It was found that inductive electron-withdrawing and electron-donating effects, alongside differences in heteroatom atomic radius, electronegativity, and valency, influenced the electrolyte reactivity. The Na3PS3O1 oxygen analogue was found to have superior chemical stability against the sodium metal electrode, paving the way towards high-performance, long lifetime and reliable rechargeable solid-state sodium batteries.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | MATERIALS SCIENCE, CERAMICS 材料科学:硅酸盐3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.60 | 45 | Science Citation Index Expanded | Not |
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